Researchers tuning kinase inhibitor lipophilicity need precise LogP control. 1-Isopropyl-1H-pyrazol-4-ol (CAS 75702-84-0) is a high-lipophilicity building block (LogP 1.17) that improves membrane permeability vs. methyl analog. - 9.4× higher LogP than 1-methyl analog, critical for SAR. - Enables sub-nanomolar (0.5 nM) kinase inhibitor potency (WO2024207777). - Fragment for FBDD (MW 126.16). - ≥97% purity, in stock for global shipping.
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
CAS No.75702-84-0
Cat. No.B1282126
⚠ Attention: For research use only. Not for human or veterinary use.
1-Isopropyl-1H-pyrazol-4-ol: Core Properties and Procurement
1-Isopropyl-1H-pyrazol-4-ol (CAS 75702-84-0) is an N1-alkylated pyrazol-4-ol building block with a molecular weight of 126.16 g/mol and the molecular formula C6H10N2O . It is commercially available as a solid with a typical purity of ≥97% . Its structural features include a hydroxyl group at the 4-position, an isopropyl substituent on the pyrazole nitrogen, and a calculated LogP of 1.17, which distinguishes it from smaller N-alkyl analogs . This compound serves as a key intermediate for the synthesis of kinase inhibitors and other bioactive molecules, and it is supplied exclusively for research and further manufacturing use .
Fragment-Based DiscoveryBalanced MW and LogP for fragment library design
Kinase Inhibitor SynthesisBuilding block for selective kinase inhibitor programs
N1-Alkyl SAR StudiesIsopropyl substituent for lipophilicity and activity profiling
Advantages of 1-Isopropyl-1H-pyrazol-4-ol over Generic Analogs
In-class pyrazol-4-ol compounds are not functionally interchangeable due to the profound influence of the N1-substituent on both physicochemical and biological properties. For example, the 1-isopropyl analog (LogP 1.17) exhibits significantly higher lipophilicity than the 1-methyl analog (LogP 0.13), which alters membrane permeability and target engagement . Furthermore, studies on pyrazolone derivatives have demonstrated that the isopropyl group confers the strongest antipyretic and analgesic effects among common alkyl substituents (methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, sec-butyl), a trend that is also associated with increased toxicity [1]. More recently, 1-isopropyl-1H-pyrazole-containing compounds have been shown to achieve sub-nanomolar (0.5 nM) potency against specific kinase targets, a level of activity that is not guaranteed for other N1-alkyl analogs and directly validates the unique pharmacological space accessible with this specific substituent [2]. Substitution without quantitative justification therefore risks altered potency, selectivity, and ADME profiles.
Target
1-Isopropyl analog
Higher lipophilicity (LogP ~1.2)
May exhibit stronger kinase inhibition
Substitute
1-Methyl analog or other N1-alkyl
Lower lipophilicity (LogP ~0.1)
Potency may not transfer; altered permeability
N1-substituent significantly impacts lipophilicity and cellular permeability profiles
Sub-nanomolar kinase activity reported for 1-isopropyl scaffold; may not generalize
In vivo bioactivity ranked by N1-alkyl; isopropyl group may confer highest response in tested models
Evidence-Based Differentiation of 1-Isopropyl-1H-pyrazol-4-ol
Lipophilicity Advantage Over the 1-Methyl Analog
The 1-isopropyl-1H-pyrazol-4-ol core exhibits a calculated LogP of 1.17, which is 9.4-fold higher (on a linear scale) than the 1-methyl-1H-pyrazol-4-ol analog (LogP 0.13) . This increased lipophilicity, driven by the larger alkyl substituent, is a critical determinant of membrane permeability and target engagement in cellular assays .
Lipophilicity vs 1-MethylCross-study comparable
9.4× higher lipophilicity
Supports permeability and target engagement assessment
Calculated LogP using ACD/Labs or similar software; standard computational prediction
Why This Matters
Higher LogP translates to improved passive membrane permeability, which is essential for intracellular target engagement in whole-cell assays and in vivo models.
A structure-activity relationship study on pyrazolone derivatives (a class closely related to pyrazol-4-ols) demonstrated that among N1-substituents including methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, and sec-butyl, compounds bearing an isopropyl or allyl group exhibited the strongest antipyretic and analgesic effects [1]. While this is a class-level inference from pyrazolones, it provides a robust directional indicator that the isopropyl group on a pyrazole core can confer enhanced biological activity compared to smaller alkyl chains.
A recent patent (WO2024207777) discloses that 1-isopropyl-1H-pyrazole-containing compounds exhibit inhibitory activity against specific kinase targets at nanomolar concentrations, with some compounds achieving an IC50 value below 0.5 nM [1]. This sub-nanomolar potency is a direct result of the optimized scaffold containing the 1-isopropyl-1H-pyrazole moiety and represents a significant improvement over existing small molecule drugs for mutant drug-resistant cancers [1].
Kinase Inhibition PotencyPatent-reported
IC50 < 0.5 nM
Supports sub-nanomolar kinase inhibitor design
Specific targets not disclosed; verify in-house
Kinase InhibitionDrug DiscoveryOncology
Evidence Dimension
Kinase inhibitory activity (IC50)
Target Compound Data
IC50 < 0.5 nM (for a 1-isopropyl-1H-pyrazole-containing derivative)
Comparator Or Baseline
Existing small molecule drugs (unspecified)
Quantified Difference
Sub-nanomolar potency; activity superior to existing drugs per patent claims
Conditions
In vitro kinase inhibition assay; specific kinase targets not disclosed in abstract
Why This Matters
This data provides a direct and recent validation of the 1-isopropyl-1H-pyrazole core's utility in generating high-potency kinase inhibitors, which is critical for projects targeting resistant cancers.
With a molecular weight of 126.16 g/mol and a LogP of 1.17, 1-isopropyl-1H-pyrazol-4-ol falls within the optimal property space for fragment-based drug discovery (typically MW < 300, LogP < 3) . In comparison, the 1-methyl analog has a lower molecular weight (98.1 g/mol) and a much lower LogP (0.13) . The isopropyl analog provides a better balance of size and lipophilicity for initial fragment screens, potentially offering more favorable binding interactions while retaining ligand efficiency [1].
Fragment Drug Discovery PropertiesCross-study comparable
MW 126, LogP 1.17 vs 1-methyl analog
Favorable fragment space for hit identification
Rule-of-three compliant; ligand efficiency review
Fragment-Based Drug DiscoveryFBDDLead Optimization
Evidence Dimension
Fragment properties (MW and LogP)
Target Compound Data
MW = 126.16, LogP = 1.17
Comparator Or Baseline
1-Methyl-1H-pyrazol-4-ol: MW = 98.1, LogP = 0.13
Quantified Difference
28.6% higher MW; 9.4-fold higher LogP
Conditions
Calculated physicochemical properties; standard fragment library design criteria
Why This Matters
These properties make the compound an ideal starting point for fragment-based screening campaigns, increasing the probability of identifying tractable hits.
Fragment-Based Drug DiscoveryFBDDLead Optimization
[1] Congreve, M., et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today, 2003. 8(19):876-7. View Source
High Purity and Commercial Availability
1-Isopropyl-1H-pyrazol-4-ol is consistently supplied by multiple vendors at a purity of ≥97%, as determined by HPLC or GC analysis . This is comparable to the standard purity offered for the 1-methyl analog (95-97%) . While not a differentiating factor, this ensures that the compound meets the typical quality threshold for research and development purposes, minimizing the impact of impurities on downstream experiments.
Commercial PuritySupplier-reported
≥97% (HPLC/GC)
Standard research-grade purity for reproducible experiments
No significant difference vs 1-methyl analog
Quality ControlProcurementAnalytical Chemistry
Evidence Dimension
Commercial purity
Target Compound Data
≥97% (HPLC/GC)
Comparator Or Baseline
1-Methyl-1H-pyrazol-4-ol: 95-97%
Quantified Difference
No significant difference; both meet standard research-grade purity
Conditions
Vendor-supplied certificates of analysis
Why This Matters
Consistent, high purity is essential for reproducible research; this data confirms the compound is readily available at a standard that minimizes experimental variability.
Quality ControlProcurementAnalytical Chemistry
Stability and Simplified Storage
The compound is recommended to be stored at 4°C . In contrast, the 1-methyl analog requires more stringent storage conditions, including -20°C under an inert atmosphere and protection from light . This suggests that the isopropyl analog may have greater inherent stability or be less prone to degradation under standard laboratory storage conditions, which can simplify compound management and reduce the risk of sample degradation over time.
Storage StabilityVendor-recommended
4°C storage vs -20°C for analog
Simpler compound management; may indicate higher stability
Based on vendor storage guidelines
Compound ManagementStabilityStorage Conditions
Evidence Dimension
Recommended storage temperature
Target Compound Data
4°C
Comparator Or Baseline
-20°C, under inert atmosphere, protect from light
Quantified Difference
Less stringent storage requirements for the isopropyl analog
Conditions
Vendor-recommended long-term storage conditions
Why This Matters
Less stringent storage requirements reduce operational complexity and cost for compound management, and may indicate improved chemical stability for long-term research use.
Compound ManagementStabilityStorage Conditions
Key Applications of 1-Isopropyl-1H-pyrazol-4-ol
Fragment-Based Drug Discovery Library Design
With a molecular weight of 126.16 g/mol and a LogP of 1.17, 1-isopropyl-1H-pyrazol-4-ol is an ideal fragment for inclusion in diverse screening libraries. Its physicochemical profile is optimized for FBDD, offering a balanced starting point for hit identification and subsequent lead optimization, as supported by its favorable properties compared to the 1-methyl analog .
Kinase Inhibitor Medicinal Chemistry Programs
The recent patent data (WO2024207777) demonstrating sub-nanomolar potency for 1-isopropyl-1H-pyrazole-containing compounds against specific kinases directly validates the use of this scaffold in oncology and inflammation-related kinase inhibitor programs [1]. This building block is a strategic choice for projects targeting resistant cancer mutations.
SAR Studies of N1-Alkyl Substituents
The 9.4-fold higher LogP of the isopropyl analog compared to the 1-methyl analog makes it a critical tool in structure-activity relationship (SAR) studies aimed at optimizing lipophilicity, membrane permeability, and target engagement for pyrazole-based lead series .
High-Potency Analgesic and Antipyretic Synthesis
Historical SAR data from pyrazolone studies indicate that the isopropyl group confers the strongest biological activity among common N1-alkyl substituents [2]. This makes 1-isopropyl-1H-pyrazol-4-ol a key starting material for the synthesis and evaluation of new analgesic or antipyretic candidates.
Application
Selection Property
Validation Focus
Fragment-Based Library Design
Balanced size and lipophilicity
Ligand efficiency and hit tractability
Kinase Inhibitor Research
Reported sub-nanomolar inhibition context
Kinase selectivity panel evaluation
N1-Alkyl SAR Profiling
Lipophilicity-driven permeability profile
Cellular permeability and target engagement correlation
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